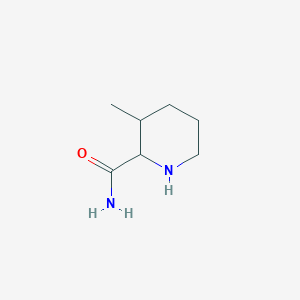
Cyanidin-3-O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin-3-O-glucuronide is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to blue coloration, which contributes to the colors of many berries, red cabbage, and other plants. This compound is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
準備方法
Synthetic Routes and Reaction Conditions
Cyanidin-3-O-glucuronide can be synthesized through enzymatic reactions involving cyanidin and glucuronic acid. The process typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucuronic acid to the cyanidin molecule. This reaction is carried out under controlled conditions, including specific pH levels and temperatures to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of anthocyanins from natural sources such as berries, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis.
化学反応の分析
Types of Reactions
Cyanidin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding leucoanthocyanin form.
Substitution: Substitution reactions may involve the replacement of functional groups on the anthocyanin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent degradation of the anthocyanin structure.
Substitution: Reagents like diazonium salts can be used for substitution reactions, often carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various substituted anthocyanin derivatives depending on the reagents used.
科学的研究の応用
Cyanidin-3-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has shown promise in protecting against oxidative stress and reducing the risk of chronic diseases.
Industry: Utilized in the food and beverage industry as a natural colorant and in cosmetics for its pigmentation properties.
作用機序
Cyanidin-3-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress responses. Additionally, it influences the expression of genes involved in inflammation and apoptosis, contributing to its anti-inflammatory and anti-cancer effects.
類似化合物との比較
Cyanidin-3-O-glucuronide is similar to other anthocyanins such as cyanidin-3-O-glucoside, peonidin-3-O-glucoside, and malvidin-3-O-glucoside. it is unique in its specific glucuronic acid moiety, which may influence its solubility, stability, and bioavailability. Compared to its counterparts, this compound may exhibit different pharmacokinetic properties and biological activities, making it a distinct compound of interest in both research and industrial applications.
List of Similar Compounds
- Cyanidin-3-O-glucoside
- Peonidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Delphinidin-3-O-glucoside
- Pelargonidin-3-O-glucoside
This compound stands out due to its unique glucuronic acid component, which may offer distinct advantages in terms of health benefits and applications.
特性
CAS番号 |
683208-13-1 |
|---|---|
分子式 |
C21H19ClO12 |
分子量 |
498.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C21H18O12.ClH/c22-8-4-11(24)9-6-14(32-21-17(28)15(26)16(27)19(33-21)20(29)30)18(31-13(9)5-8)7-1-2-10(23)12(25)3-7;/h1-6,15-17,19,21,26-28H,(H4-,22,23,24,25,29,30);1H/t15-,16-,17+,19-,21+;/m0./s1 |
InChIキー |
ZVTDPGYQESCLRY-ZKWAOETCSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
正規SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)











![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
